2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899914-37-5
VCID: VC11901604
InChI: InChI=1S/C25H27Cl2N3OS/c1-15-8-10-25(11-9-15)29-23(18-5-7-20(26)21(27)13-18)24(30-25)32-14-22(31)28-19-6-4-16(2)17(3)12-19/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,28,31)
SMILES: CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C25H27Cl2N3OS
Molecular Weight: 488.5 g/mol

2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

CAS No.: 899914-37-5

Cat. No.: VC11901604

Molecular Formula: C25H27Cl2N3OS

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide - 899914-37-5

Specification

CAS No. 899914-37-5
Molecular Formula C25H27Cl2N3OS
Molecular Weight 488.5 g/mol
IUPAC Name 2-[[2-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C25H27Cl2N3OS/c1-15-8-10-25(11-9-15)29-23(18-5-7-20(26)21(27)13-18)24(30-25)32-14-22(31)28-19-6-4-16(2)17(3)12-19/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,28,31)
Standard InChI Key UYYINTUEJRVMNR-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C25H27Cl2N3OS, featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide group at position 2. The spirocyclic architecture introduces conformational rigidity, while the dichlorophenyl moiety enhances hydrophobic interactions. The molecule is achiral, as confirmed by its stereochemical descriptor "ACHIRAL" in ChemDiv’s database .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight488.5 g/mol
logP (Partition Coefficient)6.7567
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area40.23 Ų

Spectroscopic and Computational Data

Synthesis and Structural Analogues

Synthetic Pathways

While explicit protocols for this compound are undisclosed, analogous diazaspiro derivatives are synthesized via multi-step sequences involving:

  • Spirocycle Formation: Cyclocondensation of diamines with ketones or aldehydes under acidic conditions.

  • Electrophilic Substitution: Introduction of the 3,4-dichlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution.

  • Thioacetamide Coupling: Reaction of a sulfhydryl intermediate with chloroacetamide derivatives in the presence of bases like triethylamine .

Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically employed, with sodium hydride facilitating deprotonation steps.

Structural Analogues and SAR Insights

Comparative analysis with the non-methylated analogue (C250-0379, MW = 474.45 g/mol) reveals that the 8-methyl group in the VulcanChem compound increases molecular weight by 14 g/mol and slightly enhances steric bulk . The dichlorophenyl group is conserved across analogues, underscoring its role in target engagement, possibly through halogen bonding or π-π stacking .

Hypothesized Biological Activities

Enzyme Inhibition

The acetamide moiety may confer affinity for proteases or kinases. Molecular docking studies could prioritize targets such as:

  • Cysteine Proteases: The sulfanyl group could act as a nucleophile scavenger.

  • Histone Deacetylases (HDACs): Spirocyclic structures are prevalent in HDAC inhibitors.

Research Gaps and Future Directions

In Vitro Profiling

Priority assays include:

  • Cytotoxicity Screening: Against mammalian cell lines (e.g., HEK-293, HepG2).

  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.

  • Enzyme Inhibition Assays: Focus on serine hydrolases and ATP-binding proteins.

ADMET Optimization

The high logP value necessitates medicinal chemistry efforts to improve solubility, potentially via:

  • Prodrug Strategies: Introducing phosphate or glycoside groups.

  • Nanoparticle Formulations: Lipid-based carriers to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator